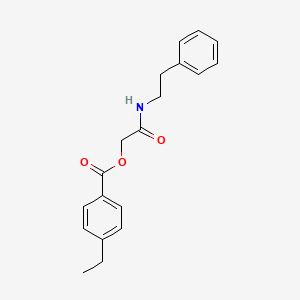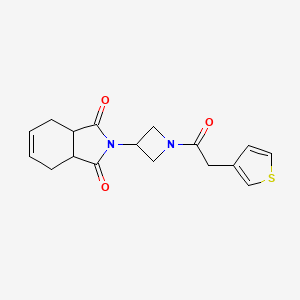![molecular formula C20H18ClNO3S B2549803 2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide CAS No. 2380180-99-2](/img/structure/B2549803.png)
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide, commonly known as THA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. THA belongs to the class of compounds known as hydroxamic acids and has been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of THA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in disease pathogenesis. In cancer research, THA has been shown to inhibit the activity of histone deacetylases, enzymes involved in the regulation of gene expression. In Alzheimer's disease research, THA has been shown to inhibit the activity of acetylcholinesterase, as mentioned earlier. In Parkinson's disease research, THA has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in protecting cells from oxidative stress.
Biochemical and Physiological Effects:
THA has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. In cancer research, THA has been shown to induce cell cycle arrest and apoptosis in cancer cells, as mentioned earlier. In Alzheimer's disease research, THA has been shown to improve cognitive function in animal models of the disease. In Parkinson's disease research, THA has been shown to protect dopaminergic neurons from oxidative stress-induced cell death, as mentioned earlier.
Advantages and Limitations for Lab Experiments
One advantage of using THA in lab experiments is its ability to exhibit multiple biological activities, making it a versatile compound for studying various disease conditions. However, one limitation of using THA is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for research on THA, including further studies on its mechanism of action, optimization of its pharmacological properties, and development of novel derivatives with improved therapeutic efficacy. Additionally, THA has potential applications in other disease conditions, such as diabetes and cardiovascular disease, which warrant further investigation.
Synthesis Methods
The synthesis of THA involves a multi-step process, starting with the reaction of 4-chlorophenol with 2-bromoethanol to form 2-(4-chlorophenoxy)ethanol. This intermediate is then reacted with 4-(2-thienyl)benzaldehyde in the presence of sodium hydride to form the corresponding chalcone. The chalcone is then reduced to the corresponding alcohol using sodium borohydride, followed by acetylation with acetic anhydride to yield THA.
Scientific Research Applications
THA has been extensively studied for its potential therapeutic applications in various disease conditions, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, THA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, THA has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. In Parkinson's disease research, THA has been shown to protect dopaminergic neurons from oxidative stress-induced cell death.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClNO3S/c21-16-7-9-17(10-8-16)25-13-20(24)22-12-18(23)14-3-5-15(6-4-14)19-2-1-11-26-19/h1-11,18,23H,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRUTCXBBFYBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)C(CNC(=O)COC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

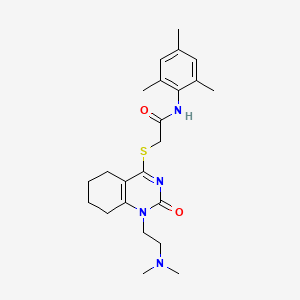
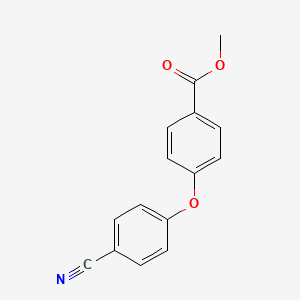
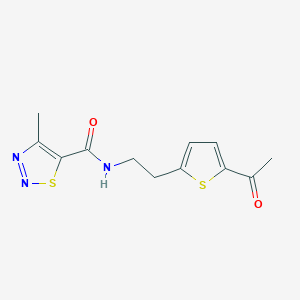
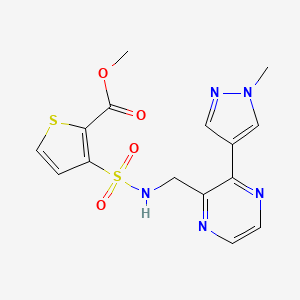


![N-tert-butyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2549731.png)
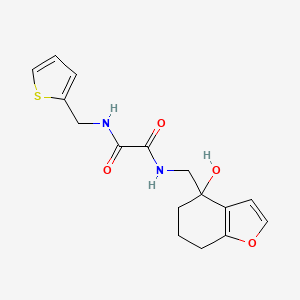
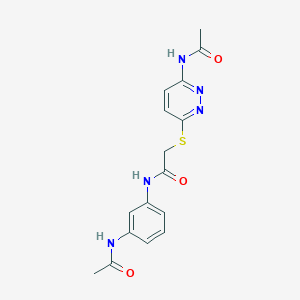
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2549736.png)
